2-(2-Chloro-4-fluorophenyl)-2-methylpropanoic acid

Overview

Description

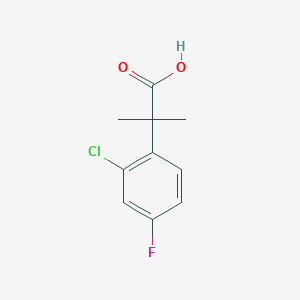

2-(2-Chloro-4-fluorophenyl)-2-methylpropanoic acid is an organic compound with the molecular formula C10H10ClFO2 It is a derivative of propanoic acid, featuring a chloro and fluoro substitution on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-fluorophenyl)-2-methylpropanoic acid typically involves the following steps:

Starting Material: The synthesis begins with 2-chloro-4-fluorobenzene.

Friedel-Crafts Alkylation: The benzene ring undergoes Friedel-Crafts alkylation with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form 2-(2-chloro-4-fluorophenyl)-2-methylpropanoyl chloride.

Hydrolysis: The acyl chloride is then hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-fluorophenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Esterification: Acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) are used.

Major Products Formed

Substitution: Products include derivatives with different substituents on the phenyl ring.

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Products may include alcohols or alkanes.

Esterification: Products are esters of this compound.

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis

- This compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to the development of new therapeutic agents. For instance, it may serve as a precursor in synthesizing anti-inflammatory drugs or other medicinal compounds that target specific biological pathways.

Analytical Chemistry Reference Standard

- In analytical chemistry, 2-(2-Chloro-4-fluorophenyl)-2-methylpropanoic acid is often used as a reference standard . This is crucial for calibrating instruments and validating methods in drug analysis, ensuring accurate quantification and identification of active pharmaceutical ingredients (APIs).

Agrochemical Applications

Pesticide Development

- The compound's halogenated structure enhances its potential as an active ingredient in pesticides . The presence of chlorine and fluorine can improve the efficacy and stability of agrochemicals, making them more effective against pests while potentially reducing environmental impact.

Herbicide Formulations

- Similar to its role in pesticide development, this compound can also be incorporated into herbicide formulations . Its unique reactivity may allow for selective targeting of specific weed species while minimizing damage to crops.

Chemical Properties Influencing Applications

The presence of halogen substituents significantly influences the chemical reactivity and biological activity of this compound. These properties facilitate:

- Nucleophilic substitution reactions , which are important for modifying the compound to create derivatives with enhanced activity.

- Increased lipophilicity , which can improve the bioavailability of drugs when used in pharmaceutical applications.

Case Studies and Research Findings

Several studies have documented the effectiveness of compounds similar to this compound in various applications:

- A study focusing on halogenated phenyl compounds demonstrated their potential as anti-inflammatory agents, emphasizing the role of chlorinated and fluorinated groups in enhancing therapeutic efficacy .

- Research on agrochemical formulations incorporating similar compounds showed improved pest resistance and crop yield, suggesting that the unique properties of halogenated compounds could lead to more sustainable agricultural practices .

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-fluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to various biological targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

2-Chloro-4-fluorobenzoic acid: Similar structure but lacks the methyl group on the propanoic acid moiety.

2-Chloro-4-fluorophenylboronic acid: Similar aromatic substitution but contains a boronic acid group instead of a carboxylic acid.

2-Chloro-4-fluorophenylacetic acid: Similar structure but with an acetic acid moiety instead of a propanoic acid.

Uniqueness

2-(2-Chloro-4-fluorophenyl)-2-methylpropanoic acid is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, combined with a methylpropanoic acid moiety. This combination of functional groups imparts specific chemical and biological properties that differentiate it from similar compounds.

Biological Activity

2-(2-Chloro-4-fluorophenyl)-2-methylpropanoic acid is a chemical compound with the molecular formula C₁₀H₁₁ClF O₂ and a molecular weight of approximately 218.64 g/mol. Its structure features a chloro and fluorine substituent on a phenyl ring, along with a branched propanoic acid moiety. This unique combination of halogen substituents and branched structure may influence its biological activity, making it relevant in pharmaceutical and agrochemical research.

The compound's structure can be represented as follows:

Key Features:

- Halogen Substituents: The presence of chlorine and fluorine atoms can affect the compound's reactivity and interaction with biological targets.

- Branched Structure: The branched propanoic acid moiety may enhance solubility and bioavailability.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The halogen substituents can enhance binding affinity, potentially leading to modulation of various biological pathways.

Study 1: Inhibition of COX Enzymes

A study evaluating the anti-inflammatory properties of halogenated phenyl compounds found that derivatives significantly inhibited COX-1 and COX-2 enzymes, leading to reduced prostaglandin synthesis. This suggests potential therapeutic applications for managing inflammatory conditions.

Study 2: Metabolic Regulation

Research on thiazolidinone derivatives indicated that structural modifications could lead to improved insulin sensitivity and lipid profiles in diabetic models. Although not directly involving this compound, these findings highlight the importance of structural features in metabolic modulation.

Study 3: Antitumor Activity

A recent investigation into MDM2 inhibitors demonstrated that compounds with similar structural motifs exhibited significant antitumor efficacy in xenograft models. The study reported IC50 values indicating potent inhibition of tumor growth, suggesting that this compound might share these properties.

Data Table: Comparison of Biological Activities

Properties

IUPAC Name |

2-(2-chloro-4-fluorophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO2/c1-10(2,9(13)14)7-4-3-6(12)5-8(7)11/h3-5H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKGQRMGKUXHTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=C(C=C1)F)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.